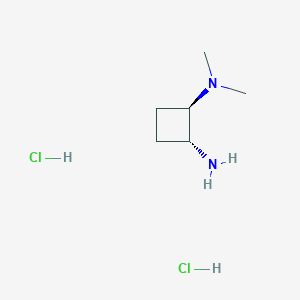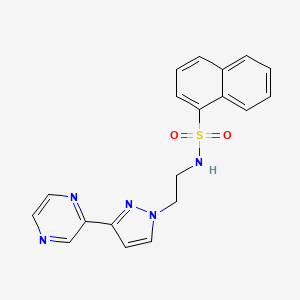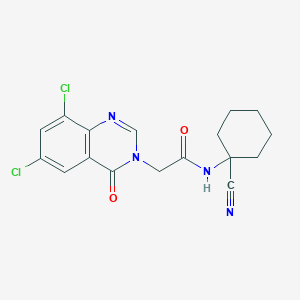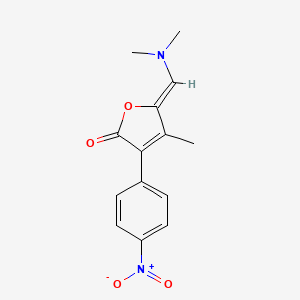
(1R,2R)-2-N,2-N-Dimethylcyclobutane-1,2-diamine;dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Compounds like “(1R,2R)-2-N,2-N-Dimethylcyclobutane-1,2-diamine;dihydrochloride” belong to a class of organic compounds known as chiral molecules. These molecules are characterized by the presence of one or more chiral centers, typically carbon atoms with four different groups attached . The presence of these chiral centers gives rise to different stereoisomers, which can have different physical and chemical properties .
Molecular Structure Analysis
The molecular structure of a compound like “this compound” would be characterized by the presence of a cyclobutane ring with two amine groups attached . The specific arrangement of these groups in three-dimensional space (the stereochemistry) is what defines the different possible stereoisomers .Physical And Chemical Properties Analysis
The physical and chemical properties of chiral molecules can vary widely depending on their specific stereochemistry . These properties can include melting point, boiling point, solubility, and reactivity.Aplicaciones Científicas De Investigación
Nitrogen Heterocycles in Pharmaceuticals
Nitrogen heterocycles stand as pivotal structural components within pharmaceuticals, underpinning a significant portion of FDA-approved drugs. Analysis reveals that a majority of small-molecule drugs harness nitrogen heterocycles, underscoring their critical role in drug architecture. This analysis not only highlights common nitrogen heterocyclic structures but also delves into substitution patterns and architectural cores, providing a foundation for understanding how compounds like (1R,2R)-2-N,2-N-Dimethylcyclobutane-1,2-diamine;dihydrochloride might be utilized within drug development (Vitaku, Smith, & Njardarson, 2014).
Synthesis Methodologies
The field of organic synthesis, particularly in creating eco-friendly and enantiospecific compounds, has made notable advances. A study on the Biginelli reaction using chiral aldehydes presents a methodological approach that could be relevant to synthesizing derivatives of this compound. This approach, emphasizing green solvents and enantiospecific reactions, showcases the potential for developing environmentally benign synthesis pathways for complex heterocyclic compounds (Benincá et al., 2020).
Environmental Considerations
The impact of chemical compounds on the environment, particularly water sources, is a growing concern. Studies on nitrosamines and chlorinated volatile organic compounds (Cl-VOCs) reflect the broader implications of chemical pollutants. Nitrosamines, for instance, have been identified as significant contaminants in drinking water, posing health risks much greater than chlorinated by-products. This research underscores the importance of understanding the environmental behavior and removal methods for pollutants, which could extend to the degradation products of this compound and similar compounds (Nawrocki & Andrzejewski, 2011); (Huang et al., 2014).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(1R,2R)-2-N,2-N-dimethylcyclobutane-1,2-diamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2.2ClH/c1-8(2)6-4-3-5(6)7;;/h5-6H,3-4,7H2,1-2H3;2*1H/t5-,6-;;/m1../s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSFMEPPGGBVEPA-BNTLRKBRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCC1N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)[C@@H]1CC[C@H]1N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
63574-71-0 |
Source


|
| Record name | rac-(1R,2R)-N1,N1-dimethylcyclobutane-1,2-diamine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 5-[(6-oxo-3-phenylpyridazin-1-yl)methyl]furan-2-carboxylate](/img/structure/B2698943.png)



![1-[4-(Trifluoromethyl)phenyl]butan-2-one](/img/structure/B2698947.png)

![Methyl 6-[[methyl(prop-2-enoyl)amino]methyl]pyridine-3-carboxylate](/img/structure/B2698954.png)
![2-[(4-cyano-5-methyl-3-isothiazolyl)sulfanyl]-N'-{2-[3-(trifluoromethyl)phenoxy]ethanimidoyl}acetohydrazide](/img/structure/B2698955.png)

![1-(4-Iodo-2-methylphenyl)-3-[(4-methoxyphenyl)amino]pyrrolidine-2,5-dione](/img/structure/B2698957.png)
![N-[2-(difluoromethoxy)phenyl]-4-pyrrolidin-1-ylsulfonylbenzamide](/img/structure/B2698959.png)
![8-fluoro-2-(2-oxo-2H-chromene-3-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2698960.png)
![3-Cyclopropyl-1-[1-(naphthalene-1-sulfonyl)piperidin-4-yl]imidazolidine-2,4-dione](/img/structure/B2698961.png)
